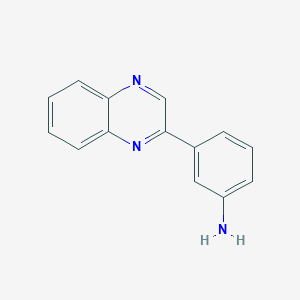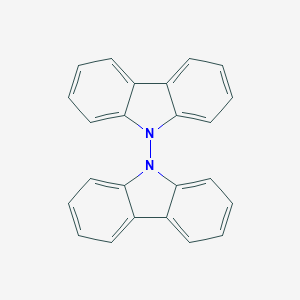
9,9'-Bicarbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,9’-Bicarbazole is a derivative of carbazole, a classic tricyclic aromatic compound . It has been widely used in organic optoelectronics . Appropriate functionalization on its aromatic rings significantly increases the possibilities for its application as an optoelectronic material . The compound has a molecular formula of C24H16N2 and a molecular weight of 332.4 .
Synthesis Analysis
The synthesis of 9,9’-Bicarbazole derivatives involves an intermolecular N–N coupling reaction of 9,9’-bicarbazoles . This process leads to structural diversity and substantially enriches its functionality .Molecular Structure Analysis
The molecular structure of 9,9’-Bicarbazole is designed with D-A type molecular structure . The temperature activated delayed fluorescent (TADF) molecules of 9,9’-Bicarbazole were theoretically simulated .Chemical Reactions Analysis
9,9’-Bicarbazole undergoes various chemical reactions to form different derivatives . For instance, two 9,9’-bicarbazole derivatives, 3,3’-di(10H-phenoxazin-10-yl)-9,9’-bicarbazole and 3,3’-di(10H-phenothiazin-10-yl)-9,9’-bicarbazole, have been designed and prepared for use as host materials for green and red OLEDs .Physical And Chemical Properties Analysis
9,9’-Bicarbazole has a density of 1.3±0.1 g/cm3, a boiling point of 598.8±32.0 °C at 760 mmHg, and a flash point of 315.9±25.1 °C. It has a molar refractivity of 104.9±0.5 cm3, a polar surface area of 21 Å2, and a molar volume of 263.2±7.0 cm3.Safety And Hazards
将来の方向性
The 9,9’-Bicarbazole derivatives show promising performance as host materials for green and red organic light-emitting diodes . They offer a novel platform for efficient OLED design . This discovery provides new design concepts for acid/base-regulated organic electron transfer systems, chemical reagents, or organic materials .
特性
CAS番号 |
1914-12-1 |
|---|---|
製品名 |
9,9'-Bicarbazole |
分子式 |
C24H16N2 |
分子量 |
332.4 g/mol |
IUPAC名 |
9-carbazol-9-ylcarbazole |
InChI |
InChI=1S/C24H16N2/c1-5-13-21-17(9-1)18-10-2-6-14-22(18)25(21)26-23-15-7-3-11-19(23)20-12-4-8-16-24(20)26/h1-16H |
InChIキー |
WYGGOFSDWWYNJD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2N4C5=CC=CC=C5C6=CC=CC=C64 |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2N4C5=CC=CC=C5C6=CC=CC=C64 |
その他のCAS番号 |
1914-12-1 |
同義語 |
N,N'-dicarbazyl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






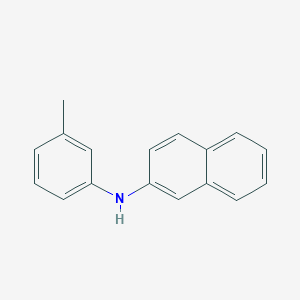


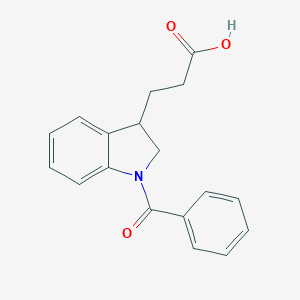
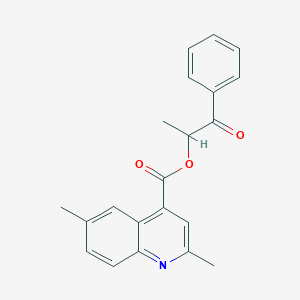
![7-(Triethylsilyl)-13-O-[((4S,5R)-2,4-diphenyl-4,5-dihydrooxazol-5-yl)carbonyl]baccatin](/img/structure/B186187.png)
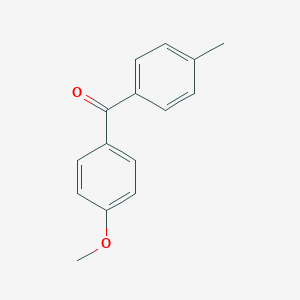
![3-chloro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B186192.png)
![N-[4-[cyclohexyl(methyl)carbamoyl]phenyl]furan-2-carboxamide](/img/structure/B186194.png)
![2-[(2,5-Dichlorophenyl)carbamoyl]benzoic acid](/img/structure/B186195.png)
